

Application Notes and Protocols: Shellolic Acid in Pharmaceutical Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of shellac, a natural resin rich in **shellolic acid**, as a versatile coating material in pharmaceutical research. Due to the limited availability of studies on purified **shellolic acid**, this document focuses on shellac, with the understanding that **shellolic acid** is a primary contributor to its key functionalities, particularly its pH-responsive behavior.

Physicochemical Properties and Key Applications

Shellac is a complex natural resin composed of several hydroxyaliphatic and alicyclic acids, with **shellolic acid** being a major component responsible for its enteric properties.[1][2] Its acidic nature makes it insoluble in the low pH of the stomach but allows it to dissolve in the more alkaline environment of the small intestine.[1] This pH-dependent solubility is the foundation for its primary application as an enteric coating agent.[1][2]

Beyond enteric protection, shellac is utilized for:

- Moisture Protection: Shellac films exhibit low permeability to water vapor, making them effective moisture barriers for sensitive active pharmaceutical ingredients (APIs).[3][4]
- Taste Masking: By preventing the dissolution of bitter drugs in the oral cavity, shellac coatings can effectively mask unpleasant tastes.[3][4]

- Extended-Release Formulations: Shellac can be used as a matrix-forming agent in tablets to achieve extended-release profiles.[3]
- Colon-Targeted Drug Delivery: The pH-dependent solubility of shellac can be exploited to design formulations that release their payload in the colon.[5][6]

Table 1: Physicochemical Properties of Shellac Relevant to Pharmaceutical Coatings

Property	Value/Range	Significance in Pharmaceutical Coatings	Reference(s)
Major Acid Components	Aleuritic acid (~35%), Jalaric acid (~25%), Shellolic acid (~8%), Butolic acid (~8%)	The carboxylic acid groups, particularly from shellolic acid, provide the basis for pH-dependent solubility.[4]	[4]
Molecular Weight	~1000 Da	Influences film- forming properties and mechanical strength. [7]	[7]
Acid Value	Varies depending on the grade and age	Correlates with dissolution properties; a key quality control parameter.[2]	[2]
Glass Transition Temperature (Tg)	37-49°C	Affects the mechanical properties of the film and processing conditions. Lower Tg allows for coating at lower temperatures.[4]	[4]
Dissolution pH	Begins to dissolve significantly above pH 7.0	Critical for enteric coating performance, ensuring gastric resistance and intestinal release.[7]	[7]

Application: Enteric Coating of Tablets and Pellets

The primary application of shellac in pharmaceuticals is to protect acid-labile drugs from the gastric environment and to prevent gastric irritation from certain APIs.

Quantitative Data

Table 2: In Vitro Drug Release from Shellac-Coated Theophylline Pellets at Different pH Values

Shellac Type	Coating Level (mg/cm²)	% Drug Release after 2h in pH 1.2	% Drug Release after 45 min in pH 7.4
Marcoat	0.5	< 10%	> 95%
Marcoat	1.0	< 5%	> 98%
Marcoat	2.0	< 2%	> 98%
SSB 55	0.5	< 10%	> 95%
SSB 55	1.0	< 5%	> 98%
SSB 55	2.0	< 2%	> 98%
Pearl	0.5	< 10%	> 95%
Pearl	1.0	< 5%	> 98%
Pearl	2.0	< 2%	> 98%

Data adapted from a study on different

shellac types.[8]

Experimental Protocol: Fluid Bed Coating of Pellets with Aqueous Shellac Solution

This protocol describes the coating of the ophylline pellets using a Wurster-based fluid bed coater.

Materials:

- Theophylline immediate-release pellets
- Shellac (e.g., SSB 55 Pharma)

Methodological & Application

Check Availability & Pricing

- · Ammonium bicarbonate
- Plasticizer (e.g., triethyl citrate)
- Anti-tacking agent (e.g., talc)
- Purified water

Equipment:

- Fluid bed coater with a Wurster insert
- Peristaltic pump
- · Hot plate with magnetic stirrer
- pH meter

Protocol:

- Preparation of Aqueous Shellac Solution (15% w/w): a. Dissolve ammonium bicarbonate in purified water to create a 1.5% (w/v) solution. b. While stirring, slowly add ground shellac to the ammonium bicarbonate solution, heating to 50°C until the shellac is completely dissolved. c. Increase the temperature to 65°C to evaporate excess ammonia and carbon dioxide. Monitor the pH and continue heating until a constant pH of approximately 7.5 is reached. d. Replenish any evaporated water to maintain the final shellac concentration at 15% (w/w). e. Add the desired amount of plasticizer and anti-tacking agent to the solution and stir until homogeneously dispersed.
- Fluid Bed Coating Process: a. Pre-heat the fluid bed coater to the desired inlet air temperature (e.g., 60°C). b. Load the theophylline pellets into the coating chamber. c. Start the fluidization of the pellets by adjusting the inlet air flow. d. Begin spraying the shellac coating solution onto the fluidized pellets at a controlled spray rate (e.g., 1 g/min) and atomizing air pressure (e.g., 1.5-1.7 bar). e. Continue the coating process until the desired coating level (e.g., 2.5 mg/cm²) is achieved. f. After spraying is complete, continue to fluidize the coated pellets for a short period to ensure they are adequately dried. g. Cool down the pellets and collect them for further analysis.

Visualization of the Fluid Bed Coating Workflow:

Click to download full resolution via product page

Figure 1: Workflow for the preparation of shellac-coated pellets.

Application: Moisture Protection

Shellac's hydrophobic nature provides an effective barrier against moisture, enhancing the stability of hygroscopic drugs.

Quantitative Data

Table 3: Moisture Uptake of Coated Tablets at Different Relative Humidities (RH)

Coating Formulation	% Moisture Uptake at 75% RH	% Moisture Uptake at 90% RH
Shellac	Lowest	Lowest
HPMC/Shellac Composite	Moderate	Moderate
HPMC only	Highest	Highest
Qualitative data adapted from		
a comparative study.[9] A 10%		
(w/v) ethanolic solution of		
shellac with triethyl citrate as a		
plasticizer has been shown to		
be effective.[10]		

Experimental Protocol: Evaluation of Moisture Protective Coatings

This protocol describes a method to assess the moisture barrier properties of shellac coatings.

Materials:

- Placebo tablets (or tablets containing a hygroscopic API)
- Shellac coating solution (e.g., 10% w/v in ethanol with a suitable plasticizer)
- Controlled humidity chambers (e.g., set to 75% RH and 90% RH)
- · Analytical balance

Equipment:

- Tablet coater (e.g., pan coater or fluid bed coater)
- Desiccator

Protocol:

- Tablet Coating: a. Coat the tablets with the shellac solution to achieve a specific weight gain (e.g., 2-5%). b. Ensure the coated tablets are properly dried to remove the solvent.
- Moisture Uptake Study: a. Weigh the coated tablets accurately (W_initial). b. Place the tablets in controlled humidity chambers at different RH levels (e.g., 75% and 90%) and a constant temperature. c. At predetermined time intervals (e.g., 24, 48, 72 hours), remove the tablets, quickly wipe any surface moisture, and re-weigh them (W_final). d. Calculate the percentage of moisture gain using the formula: ((W_final W_initial) / W_initial) * 100. e. Compare the moisture uptake of shellac-coated tablets with uncoated tablets or tablets coated with other polymers.

Application: Taste Masking

Shellac can form a barrier to prevent the release of bitter APIs in the mouth, thereby improving patient compliance.

Quantitative Data

Table 4: Drug Release from Ibuprofen Tablets Coated with Shellac (3% Weight Gain) in Simulated Salivary pH

pH of Dissolution Medium	% Ibuprofen Released	
5.5	0%	
6.8	0%	
Data suggests effective taste masking as no drug is released at oral pH ranges.[4]		

Experimental Protocol: In Vitro Taste Masking Evaluation

This protocol uses a dissolution test at a pH range relevant to the oral cavity to indirectly assess taste masking efficiency.

Materials:

- Tablets containing a bitter API (e.g., ibuprofen)
- Shellac coating solution
- Phosphate buffer solutions (pH 5.5 and 6.8)

Equipment:

- Tablet coater
- USP Dissolution Apparatus (e.g., Apparatus 2 Paddle)
- UV-Vis Spectrophotometer or HPLC for drug quantification

Protocol:

- Tablet Coating: a. Coat the bitter drug tablets with a shellac-based formulation to a specific weight gain (e.g., 3%).
- Dissolution Testing: a. Place the coated tablet in the dissolution apparatus containing
 phosphate buffer at pH 5.5 or 6.8, simulating the pH of the mouth. b. Operate the apparatus
 for a short duration (e.g., 5-10 minutes). c. Withdraw samples at regular intervals and
 analyze for the concentration of the released API. d. A negligible amount of drug release
 indicates effective taste masking.

Application: Shellac-Based Nanoparticles for Drug Delivery

Shellac can be formulated into nanoparticles for controlled and targeted drug delivery. Ionic gelation is a common method for their preparation.

Quantitative Data

Table 5: Physicochemical Properties of Shellac-Chitosan Nanoparticles for Protein Delivery

Chitosan Conc. (% w/v)	Shellac Conc. (% w/v)	BSA Conc. (mg/mL)	Particle Size (nm)	Zeta Potential (mV)
0.090	0.050	1.0	150-200	+20 to +30
0.100	0.050	1.0	100-150	+30 to +40
0.110	0.050	1.0	150-200	+40 to +50

Data adapted

from a study on

the formation of

nanoparticles

using shellac and

chitosan.[11]

Experimental Protocol: Preparation of Shellac-Chitosan Nanoparticles by Ionic Gelation

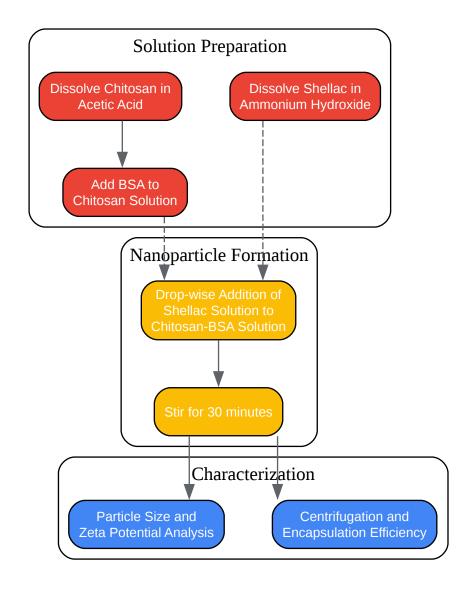
This protocol describes the preparation of nanoparticles using the electrostatic interaction between the anionic shellac and the cationic chitosan.

Materials:

- Shellac
- · Ammonium hydroxide solution
- Chitosan
- Acetic acid solution (1% v/v)
- Bovine Serum Albumin (BSA) as a model protein
- Purified water

Equipment:

Magnetic stirrer


- High-speed centrifuge
- Particle size analyzer

Protocol:

- Preparation of Shellac Solution (Anionic): a. Dissolve shellac in ammonium hydroxide solution with overnight stirring to obtain a clear solution. The amount of ammonium hydroxide depends on the acid value of the shellac.
- Preparation of Chitosan-BSA Solution (Cationic): a. Dissolve chitosan in 1% v/v acetic acid solution. b. Add the model protein (BSA) to the chitosan solution and stir for 5 minutes.
- Nanoparticle Formation: a. Drop-wise add the shellac solution to the chitosan-BSA solution under constant stirring. b. Continue stirring for 30 minutes to allow for the formation of nanoparticles.
- Characterization: a. Measure the particle size and zeta potential of the resulting nanoparticle suspension using a particle size analyzer. b. Separate the nanoparticles by centrifugation to determine encapsulation efficiency and drug loading.

Visualization of the Ionic Gelation Workflow:

Click to download full resolution via product page

Figure 2: Workflow for preparing shellac-chitosan nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. benchchem.com [benchchem.com]

- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. Pharmaceutical applications of shellac: moisture-protective and taste-masking coatings and extended-release matrix tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Investigation of the effect of various shellac coating compositions containing different water-soluble polymers on in vitro drug release PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-Printed Shellac-Based Delivery Systems: A Biopolymer Platform for Intestinal Targeting of Biologically Active Compounds PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Shellolic Acid in Pharmaceutical Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052732#shellolic-acid-as-a-coating-material-in-pharmaceutical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com